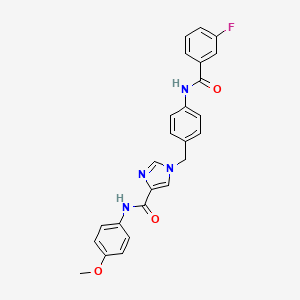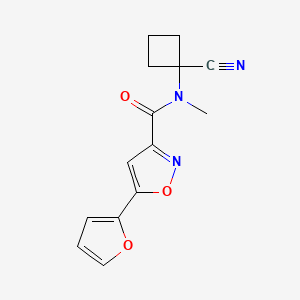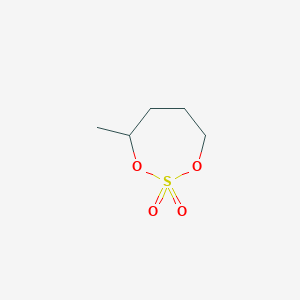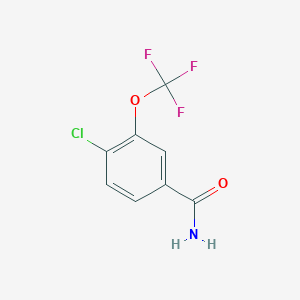![molecular formula C18H22N2O4 B2589076 [1-[(1-Cyanocyclohexyl)-methylamino]-1-oxopropan-2-yl] 3-hydroxybenzoate CAS No. 923210-57-5](/img/structure/B2589076.png)
[1-[(1-Cyanocyclohexyl)-methylamino]-1-oxopropan-2-yl] 3-hydroxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-[(1-Cyanocyclohexyl)-methylamino]-1-oxopropan-2-yl] 3-hydroxybenzoate, commonly known as CCPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CCPB is a derivative of benzoic acid and is synthesized through a complex process involving several chemical reactions.
作用機序
The mechanism of action of CCPB is not fully understood, but it is believed to be related to its ability to modulate the activity of certain enzymes and receptors in the body. CCPB has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are mediators of inflammation. CCPB has also been shown to modulate the activity of the GABA-A receptor, a receptor involved in the regulation of neurotransmitter release in the brain.
Biochemical and Physiological Effects
CCPB has been shown to have several biochemical and physiological effects. In animal studies, CCPB has been shown to reduce inflammation and pain, improve cognitive function, and inhibit tumor growth. It has also been shown to have anxiolytic and sedative effects. However, the effects of CCPB on humans have not been extensively studied, and further research is needed to determine its safety and efficacy in humans.
実験室実験の利点と制限
CCPB has several advantages as a research tool, including its ability to modulate the activity of specific enzymes and receptors, its low toxicity, and its stability in various experimental conditions. However, CCPB also has limitations, including its high cost, its complex synthesis method, and the lack of extensive studies on its safety and efficacy in humans.
将来の方向性
There are several potential future directions for research on CCPB. One area of interest is the development of new drugs based on the structure of CCPB, which could have improved efficacy and safety profiles. Another area of interest is the investigation of the potential use of CCPB as a plant growth regulator and pesticide. Additionally, further studies are needed to determine the safety and efficacy of CCPB in humans, particularly in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
合成法
The synthesis of CCPB involves several chemical reactions, including the condensation of 3-hydroxybenzoic acid with 1-cyanocyclohexylmethylamine, followed by the reaction with 2-oxo-1-phenylpropan-1-amine. The final product is obtained through the reaction of the intermediate compound with benzoic anhydride. The synthesis of CCPB is a complex process that requires expertise in organic chemistry.
科学的研究の応用
CCPB has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, CCPB has been shown to have anti-inflammatory, analgesic, and antitumor properties. It has also been investigated as a potential treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. In agriculture, CCPB has been studied for its potential use as a plant growth regulator and as a pesticide. In materials science, CCPB has been investigated for its potential use in the development of new materials with unique properties.
特性
IUPAC Name |
[1-[(1-cyanocyclohexyl)-methylamino]-1-oxopropan-2-yl] 3-hydroxybenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c1-13(24-17(23)14-7-6-8-15(21)11-14)16(22)20(2)18(12-19)9-4-3-5-10-18/h6-8,11,13,21H,3-5,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPFGGHGGXKRJHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)C1(CCCCC1)C#N)OC(=O)C2=CC(=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1H-thieno[3,2-c]pyrazole-5-carboxylic acid](/img/structure/B2588997.png)


![2-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)oxy)-4,6-dimethylpyrimidine](/img/structure/B2589000.png)


![4-[(5-Methyl-1,3,4-oxadiazol-2-yl)methoxy]aniline dihydrochloride](/img/structure/B2589008.png)

![N-(2,6-dimethylphenyl)-2-((9-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2589010.png)

![2-((3-(4-(tert-butyl)phenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2-chlorophenyl)acetamide](/img/structure/B2589013.png)
![2-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2589014.png)